Product packaging for 6-(iodomethyl)-7-oxaspiro[3.5]nonane(Cat. No.:CAS No. 2490431-97-3)

6-(iodomethyl)-7-oxaspiro[3.5]nonane

Cat. No.: B2431610
CAS No.: 2490431-97-3
M. Wt: 266.122
InChI Key: VYCRAZPJYZIYGS-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-7-oxaspiro[3.5]nonane (CAS 2490431-97-3) is a high-purity spirocyclic chemical building block of interest in medicinal chemistry and organic synthesis . This compound features a unique structure combining an oxetane ring spiro-fused to a cyclohexane ring, providing significant three-dimensionality and structural rigidity valuable for designing novel molecular architectures . The molecular formula is C9H15IO . The iodine atom on the methyl group offers a versatile synthetic handle for further functionalization through cross-coupling reactions and nucleophilic substitutions, enabling researchers to construct more complex molecules . As a spirocyclic oxetane derivative, it is part of a valuable class of compounds used in drug discovery, particularly for creating saturated and spatially oriented frameworks that can improve the physicochemical properties of lead compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15IO B2431610 6-(iodomethyl)-7-oxaspiro[3.5]nonane CAS No. 2490431-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(iodomethyl)-7-oxaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c10-7-8-6-9(2-1-3-9)4-5-11-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCRAZPJYZIYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC(C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis of 6 Iodomethyl 7 Oxaspiro 3.5 Nonane

Disconnection Strategies for the Oxaspiro[3.5]nonane Core

The primary focus of the retrosynthetic analysis is the disassembly of the 7-oxaspiro[3.5]nonane skeleton. The most logical disconnection involves breaking one of the carbon-oxygen bonds of the oxetane (B1205548) ring, which is characteristic of an intramolecular Williamson ether synthesis. This leads to a key acyclic precursor, a 1,1-disubstituted cyclohexane (B81311) bearing a hydroxymethyl group and a functionalized methyl group that can act as a leaving group.

Specifically, a C-O disconnection of the ether linkage points to a precursor such as 1-(hydroxymethyl)cyclohexyl)methyl tosylate or a related sulfonate ester. The spirocyclic nature of the target molecule dictates that the two functional groups involved in the cyclization must originate from the same carbon atom of the cyclohexane ring. This leads back to a crucial C1-disubstituted cyclohexane precursor, 1,1-bis(hydroxymethyl)cyclohexane .

An alternative, though potentially less common, approach would be a [2+2] cycloaddition, such as the Paternò-Büchi reaction, between a carbonyl compound and an alkene. In this scenario, the disconnection would involve the simultaneous cleavage of two bonds of the oxetane ring. This could hypothetically involve the reaction of cyclohexanone (B45756) with a suitable C2 synthon, although achieving the desired substitution pattern and regioselectivity could be challenging.

Considering the reliability and predictability of intramolecular cyclizations, the strategy commencing from a 1,1-disubstituted cyclohexane diol is considered the more robust and logical approach.

Approaches for Introducing the Iodomethyl Moiety

The final step in the proposed synthesis is the introduction of the iodomethyl group. A functional group interconversion (FGI) is the most direct retrosynthetic step. The iodomethyl group can be readily formed from a primary alcohol, specifically a hydroxymethyl group. This disconnection points to 6-(hydroxymethyl)-7-oxaspiro[3.5]nonane as the immediate precursor to the target molecule.

The conversion of a primary alcohol to an alkyl iodide is a well-established transformation in organic synthesis. Several reliable methods are available, including the Appel reaction (using triphenylphosphine (B44618) and iodine) or the Finkelstein reaction on a corresponding sulfonate ester (e.g., mesylate or tosylate). These methods are generally high-yielding and proceed under mild conditions, making them suitable for the final step in the synthesis of a potentially sensitive molecule like an oxetane.

Identification of Key Precursors and Synthetic Intermediates

Based on the retrosynthetic analysis, a clear pathway from simple starting materials to the target compound emerges. The key precursors and synthetic intermediates are outlined below in a sequential manner, starting from the target molecule and working backwards.

Table 1: Key Precursors and Intermediates in the Retrosynthesis of 6-(Iodomethyl)-7-oxaspiro[3.5]nonane

Compound NameStructureRetrosynthetic Step
This compound![Image of this compound]Target Molecule
6-(Hydroxymethyl)-7-oxaspiro[3.5]nonane![Image of 6-(Hydroxymethyl)-7-oxaspiro[3.5]nonane]Functional Group Interconversion (FGI)
(1-(Tosylmethyl)cyclohexyl)methanol![Image of (1-(Tosylmethyl)cyclohexyl)methanol]C-O Disconnection (Intramolecular Williamson Ether Synthesis)
1,1-Bis(hydroxymethyl)cyclohexane![Image of 1,1-Bis(hydroxymethyl)cyclohexane]Functional Group Manipulation
1,1-Cyclohexanediacetic acid![Image of 1,1-Cyclohexanediacetic acid]Reduction
Cyclohexanone and Malonic Ester![Image of Cyclohexanone and Malonic Ester]Knoevenagel Condensation and Michael Addition

The retrosynthesis begins with the target molecule, This compound . As previously discussed, an FGI leads to the precursor 6-(hydroxymethyl)-7-oxaspiro[3.5]nonane . The crucial C-O bond disconnection of the oxetane ring suggests an intramolecular Williamson ether synthesis from a precursor like (1-(tosylmethyl)cyclohexyl)methanol . This intermediate would be formed from the selective mono-tosylation of the key diol, 1,1-bis(hydroxymethyl)cyclohexane .

The synthesis of 1,1-bis(hydroxymethyl)cyclohexane can be achieved through the reduction of a suitable dicarboxylic acid or its ester derivative, such as 1,1-cyclohexanediacetic acid or its diethyl ester. This diacid, in turn, can be prepared from cyclohexanone and a malonic ester derivative through a sequence involving a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation. This well-established route provides a clear and feasible pathway to the key spirocyclic diol intermediate from readily available starting materials.

Synthetic Methodologies for 6 Iodomethyl 7 Oxaspiro 3.5 Nonane

Construction of the 7-Oxaspiro[3.5]nonane Skeleton

The formation of the 7-oxaspiro[3.5]nonane core, which features an oxetane (B1205548) ring spiro-fused to a cyclohexane (B81311) ring, can be approached through several synthetic avenues. These include cyclization reactions, oxetane-mediated routes, and ring-rearrangement strategies.

Cyclization Reactions for Spiro[3.5]nonane Formation

The direct construction of the spiro[3.5]nonane system often involves intramolecular cyclization reactions. One common approach is the use of radical cyclizations. For instance, thiol-mediated acyl radical cyclizations of enone-aldehydes have been shown to be an effective method for preparing various all-carbon spirocyclic 1,4-diketones, which can serve as versatile intermediates. nih.gov Although not directly applied to 6-(iodomethyl)-7-oxaspiro[3.5]nonane, the principles of intramolecular cyclization are foundational.

Another relevant strategy involves cascade reactions. For example, a novel cascade reaction has been developed to prepare spirocarbocyclic compounds from chlorosulfate (B8482658) derivatives, involving a thermal elimination, a ring-expansion, and a subsequent cationic cyclization. rsc.org Such cascade processes offer an efficient means to construct complex spirocyclic frameworks from simpler starting materials.

Oxetane-Mediated Routes to Oxaspirocycles

The Paternò–Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. nih.govwikipedia.org This [2+2] photocycloaddition between a carbonyl compound and an alkene can be applied to the synthesis of spirocyclic oxetanes. rsc.orgnih.gov Specifically, the reaction of a cyclic ketone, such as cyclohexanone (B45756), with an appropriate alkene under photochemical conditions can yield a spiro-fused oxetane. rsc.org The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by factors such as the nature of the solvent, the substituents on the reactants, and the temperature. slideshare.net

A telescoped three-step sequence involving the Paternò–Büchi reaction between cyclic ketones and maleic acid derivatives has been reported to produce functionalized spirocyclic oxetanes. rsc.org This approach highlights the utility of this reaction in generating versatile intermediates for further chemical modification.

Reaction Type Reactants Key Features Reference
Paternò–Büchi ReactionCyclic Ketone, AlkenePhotochemical [2+2] cycloaddition rsc.orgnih.govwikipedia.org
Telescoped SequenceCyclohexanone, Maleic AnhydrideForms functionalized spirocyclic oxetanes rsc.org

Ring-Expansion and Ring-Contraction Strategies

Ring-expansion reactions provide an alternative route to the 7-oxaspiro[3.5]nonane skeleton. These methods often involve the rearrangement of a smaller ring to form a larger one. For instance, the ring expansion of cyclobutanones can be used to construct seven- and eight-membered rings, as well as spiro-annulated systems. benthamscience.com A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to yield dihydro-2H-pyran derivatives, demonstrating the utility of this strategy for heterocyclic synthesis. nih.gov

In a particularly relevant example, a novel tri-substituted tetrahydropyran (B127337) was synthesized from a tetra-substituted tetrahydrofuran (B95107) bearing an iodomethyl group through a hydride-mediated ring-expansion reaction. nih.gov This transformation underscores the feasibility of constructing the tetrahydropyran portion of the 7-oxaspiro[3.5]nonane system via ring expansion of a smaller heterocyclic precursor. Conversely, ring-contraction strategies, though less common for this specific target, can also be employed in the synthesis of strained ring systems.

Starting Material Transformation Product Reference
Monocyclopropanated FuranBrønsted-acid-mediated ring-expansionDihydro-2H-pyran derivative nih.gov
Tetrahydrofuran with Iodomethyl GroupHydride-mediated ring-expansionTetrahydropyran derivative nih.gov
Exo-substituted CyclobutanonesRadical-mediated ring expansionSpiro-annulated medium rings benthamscience.com

Stereoselective Synthesis of the Spirocyclic Core

Achieving stereocontrol in the synthesis of the spirocyclic core is crucial, particularly when targeting specific isomers. Stereoselective methods for the synthesis of cyclobutane (B1203170) and cyclobutanone (B123998) derivatives, which can serve as precursors, have been developed. researchgate.netnih.gov Furthermore, stereocontrolled synthesis of oxetanes from 1,3-diols has been reported, involving a selective conversion to an acetoxybromide followed by cyclization. acs.org

The stereochemical outcome of ring-expansion reactions can also be controlled. For example, the stereoselective ring expansion of monocyclopropanated pyrroles and furans has been achieved, featuring a cyclopropylcarbinyl cation rearrangement as the key step. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of such transformations.

Introduction and Functionalization of the Iodomethyl Group

Once the 7-oxaspiro[3.5]nonane skeleton is in place, the next critical step is the introduction of the iodomethyl group. This is typically achieved through the iodination of a corresponding hydroxymethyl precursor.

Iodination of Hydroxymethyl Precursors

The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. Several methods are available for the iodination of hydroxymethyl groups in complex molecules. A common and effective method involves the use of triphenylphosphine (B44618) and iodine, often referred to as the Garegg reaction. researchgate.net This reaction proceeds under mild conditions and has been successfully applied to the regioselective iodination of primary hydroxyl groups in unprotected carbohydrates. researchgate.net

Alternatively, alkali metal iodides, such as sodium iodide or potassium iodide, can be used in the presence of a strong acid to convert primary alcohols to their corresponding iodides. manac-inc.co.jp For acid-sensitive substrates, a two-step procedure can be employed, where the alcohol is first converted to a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by iodide in an SN2 reaction. manac-inc.co.jp More recently, a blue light-promoted iodination of alcohols using iodoform (B1672029) has been developed as a phosphine-free alternative. nih.gov

A relevant example is the synthesis of tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, a hydroxymethyl-substituted spirocycle that is structurally similar to the precursor required for the synthesis of this compound. univ.kiev.ua The iodination of such a precursor would likely proceed efficiently using one of the aforementioned methods.

Reagent System Substrate Key Features Reference
Triphenylphosphine / IodinePrimary AlcoholMild conditions, regioselective for primary alcohols researchgate.netresearchgate.net
Alkali Iodide / Strong AcidPrimary AlcoholHigh yields, potential for SN1 side reactions with tertiary alcohols manac-inc.co.jp
Iodoform / Blue LightPrimary AlcoholPhosphine-free, mild conditions nih.gov
Sulfonylation then Alkali IodideAcid-sensitive AlcoholTwo-step process, SN2 mechanism manac-inc.co.jp

Radical-Mediated Iodomethylation

Radical-mediated reactions offer a powerful tool for the introduction of functional groups, and a radical-mediated iodomethylation could be a plausible route to this compound. This approach would likely start from a precursor molecule containing the 7-oxaspiro[3.5]nonane skeleton with a suitable radical acceptor.

One potential pathway could involve a Barton-McCombie type deoxygenation of a corresponding hydroxymethyl precursor, 6-(hydroxymethyl)-7-oxaspiro[3.5]nonane, followed by trapping of the resulting radical with an iodine atom source. The key steps in such a sequence would be:

Formation of a Thiocarbonyl Derivative: The precursor alcohol, 6-(hydroxymethyl)-7-oxaspiro[3.5]nonane, would first be converted to a thiocarbonyl derivative, such as a xanthate or a thiocarbamate.

Radical Generation: Treatment of the thiocarbonyl derivative with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu₃SnH), would generate a primary alkyl radical at the desired position.

Iodine Atom Transfer: In the presence of a suitable iodine source, such as diiodomethane (B129776) (CH₂I₂) or molecular iodine (I₂), the alkyl radical would be trapped to form the final iodomethyl product.

The success of this radical-mediated approach would depend on the stability of the spirocyclic ether under radical conditions and the efficiency of the iodine atom transfer step.

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Radical-Mediated Iodomethylation

A data table outlining typical conditions for such a transformation is provided below, based on analogous reactions.

Reagent/ConditionRoleTypical Values/Examples
Radical InitiatorGenerates initial radicalsAIBN, triethylborane (B153662) (Et₃B)
Radical MediatorPropagates the radical chainBu₃SnH, (TMS)₃SiH
Iodine SourceProvides the iodine atomI₂, CH₂I₂, iodoform (CHI₃)
SolventReaction mediumToluene, benzene, cyclohexane
TemperatureTo initiate radical formation60-110 °C

Regioselective Functionalization of the Nonane Ring

Another key aspect of synthesizing this compound is the ability to selectively functionalize the cyclohexane ring of the 7-oxaspiro[3.5]nonane core. Achieving the desired regiochemistry, with the iodomethyl group at the C6 position, is crucial.

While specific methods for the regioselective functionalization of the 7-oxaspiro[3.5]nonane ring are not well-documented, general principles of organic synthesis can be applied. One plausible approach would be to start with a pre-functionalized cyclohexane derivative and then construct the spirocyclic ether. For instance, a cyclohexanone derivative with a protected hydroxymethyl group at the desired position could undergo a spirocyclization reaction.

Alternatively, if starting from the parent 7-oxaspiro[3.5]nonane, a directed functionalization approach might be necessary. This could involve the use of a directing group to guide a C-H activation/functionalization reaction to the C6 position. However, such methods are often complex and may require extensive optimization.

A more straightforward, albeit potentially longer, route would involve the synthesis of a precursor where the regiochemistry is already established. For example, the synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been reported, which contains a hydroxymethyl group on the oxetane ring. A similar strategy could potentially be adapted to place a functional group on the cyclohexane ring, which could then be converted to the iodomethyl group.

Convergent and Linear Synthetic Approaches

The synthesis of this compound can be envisioned through both convergent and linear strategies.

Linear Synthesis: A linear approach would involve the stepwise construction of the molecule. This might start with a simple cyclohexane derivative, which is then elaborated through a series of reactions to introduce the necessary functional groups and build the spirocyclic ether ring. An example of a linear sequence could be:

Start with a substituted cyclohexene.

Introduce a hydroxymethyl group.

Perform an epoxidation or other cyclization to form the oxetane ring, creating the spirocenter.

Convert the hydroxymethyl group to an iodomethyl group.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments of the molecule separately, which are then combined in a later step. For the target molecule, a convergent synthesis might involve:

Synthesis of a functionalized cyclohexane fragment.

Synthesis of a suitable three-carbon unit with the potential to form the oxetane ring.

Coupling of these two fragments to form the spirocyclic core.

Final functional group manipulation to install the iodomethyl group.

Optimization of Reaction Conditions and Yields

Regardless of the chosen synthetic route, the optimization of reaction conditions is paramount to achieving a satisfactory yield of this compound. Key parameters that would require careful optimization for the potential synthetic steps include:

Conversion of a Hydroxymethyl Precursor to the Iodomethyl Group: This is a critical final step in many of the proposed routes. Several reagents can be used for this transformation, and the choice of reagent can significantly impact the yield and purity of the product.

A comparison of common iodinating agents for primary alcohols is presented in the table below.

Reagent SystemTypical SolventTemperature (°C)AdvantagesDisadvantages
I₂ / PPh₃ / ImidazoleCH₂Cl₂, Acetonitrile0 - 25Mild conditions, high yieldsFormation of triphenylphosphine oxide byproduct
TMSICH₂Cl₂0 - 25Clean reaction, volatile byproductsReagent is moisture sensitive
NaI / P₂O₅Dioxane25 - 80Inexpensive reagentsCan require higher temperatures
HI-VariableStrong acid, direct conversionCan cause side reactions, harsh conditions

The optimization process would involve screening different reagents, solvents, temperatures, and reaction times to identify the conditions that provide the highest yield and minimize the formation of byproducts. For instance, in a radical-mediated iodomethylation, the concentration of the radical initiator and the rate of addition of the radical mediator would be critical parameters to control to avoid unwanted side reactions.

Similarly, in any step involving the formation of the spirocyclic ring, factors such as the choice of catalyst, solvent, and temperature would need to be carefully optimized to maximize the efficiency of the cyclization and control any potential stereochemical outcomes.

Chemical Reactivity and Transformation of 6 Iodomethyl 7 Oxaspiro 3.5 Nonane

Reactivity of the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is the primary site of reactivity in 6-(iodomethyl)-7-oxaspiro[3.5]nonane under many conditions. Iodine is an excellent leaving group due to the weakness of the C-I bond and the stability of the iodide anion, making the methylene (B1212753) carbon an electrophilic center susceptible to a variety of transformations.

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution is a principal reaction pathway for primary alkyl iodides. The mechanism of this substitution, whether unimolecular (SN1) or bimolecular (SN2), is largely determined by the reaction conditions and the structure of the substrate.

For this compound, the iodomethyl group is attached to a primary carbon. Generally, primary alkyl halides strongly favor the SN2 mechanism, which involves a backside attack by a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. researchgate.netwikipedia.org The SN1 pathway is highly disfavored for primary substrates due to the high energy and instability of the corresponding primary carbocation. wikipedia.org

However, the spirocyclic backbone of this compound introduces steric hindrance around the reaction center. This steric bulk can impede the approach of the nucleophile, potentially slowing the rate of an SN2 reaction. libretexts.orglibretexts.org The degree of this hindrance will depend on the specific nucleophile and the conformation of the spirocyclic system.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu-)Predicted ProductReaction Type
-OH6-(Hydroxymethyl)-7-oxaspiro[3.5]nonaneSN2
-CN6-(Cyanomethyl)-7-oxaspiro[3.5]nonaneSN2
-OR6-(Alkoxymethyl)-7-oxaspiro[3.5]nonaneSN2
N3-6-(Azidomethyl)-7-oxaspiro[3.5]nonaneSN2

In some cases, the ether oxygen of the spirocycle could potentially act as an intramolecular nucleophile, leading to the formation of a bicyclic oxonium ion intermediate, especially under conditions that could favor a degree of SN1 character or in neighboring group participation. However, the formation of a strained three-membered ring in such a scenario makes this pathway less likely under standard SN2 conditions. libretexts.org

Elimination Reactions

Elimination reactions, which result in the formation of an alkene, can compete with nucleophilic substitution. For primary alkyl halides like this compound, elimination reactions are generally less favored than substitution. The most common elimination mechanism for primary halides is the E2 mechanism, which requires a strong, sterically hindered base. researchgate.net

For an E2 reaction to occur, a proton on the carbon adjacent to the iodomethyl group (the β-carbon) must be abstracted by a base simultaneously with the departure of the iodide leaving group. In this compound, the β-carbon is part of the spirocyclic ring. The use of a bulky, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 pathway over the SN2 pathway, leading to the formation of an exocyclic methylene group.

Organometallic Reagent Chemistry (e.g., Grignard, Organolithium)

The iodomethyl group of this compound is suitable for the formation of organometallic reagents. These reactions involve the reaction of the alkyl halide with a metal, effectively inverting the polarity of the carbon atom from electrophilic to nucleophilic.

Grignard Reagents: Treatment of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to yield the corresponding Grignard reagent, (7-oxaspiro[3.5]nonan-6-yl)methylmagnesium iodide. libretexts.orglibretexts.org The ether solvent is crucial for stabilizing the Grignard reagent. libretexts.org The presence of the ether linkage within the substrate molecule itself should be compatible with the reaction conditions, provided strictly anhydrous conditions are maintained.

Organolithium Reagents: Similarly, reaction with lithium metal would produce the organolithium reagent, 6-(lithiomethyl)-7-oxaspiro[3.5]nonane. wikipedia.org These reagents are generally more reactive than their Grignard counterparts.

Once formed, these organometallic reagents would be potent nucleophiles, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Radical Reactions and Transformations

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form a carbon-centered radical. This can be initiated by heat, light, or a radical initiator. The resulting (7-oxaspiro[3.5]nonan-6-yl)methyl radical can then participate in various radical reactions.

One important transformation is radical cyclization, where the initially formed radical could potentially attack an existing double or triple bond within the molecule or in another molecule. wikipedia.org In the absence of such functionalities, the radical would likely be quenched by abstracting a hydrogen atom from the solvent or another molecule, or it could participate in intermolecular radical addition reactions. Electrochemical methods have also been developed for the generation of carbon-centered radicals from alkyl iodides. chemistrysteps.comnih.gov

Reactivity of the 7-Oxaspiro[3.5]nonane Ether Linkage

The ether linkage within the 7-oxaspiro[3.5]nonane system is generally stable and unreactive under neutral or basic conditions. However, it can be cleaved under strongly acidic conditions.

Acid-Catalyzed Ether Cleavage

The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a well-established reaction. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms, cleaving the C-O bond.

The mechanism of this nucleophilic attack can be either SN1 or SN2, depending on the structure of the ether. wikipedia.org In the case of the 7-oxaspiro[3.5]nonane ring, the carbons attached to the ether oxygen are both secondary. The nucleophilic attack of the iodide ion would likely proceed via an SN2 mechanism, attacking the less sterically hindered carbon.

Given the spirocyclic nature of the molecule, the cleavage of the ether bond would result in the opening of the tetrahydropyran (B127337) ring to form a di-substituted cyclohexane (B81311) derivative. The initial product would be a halo-alcohol, which could potentially react further with excess acid to form a dihalide.

Lewis Acid-Mediated Transformations

The interaction of this compound with Lewis acids is a focal point of its chemistry, often leading to complex molecular rearrangements and ring-opening reactions. The strained four-membered oxetane (B1205548) ring is susceptible to cleavage when activated by a Lewis acid. This activation typically involves the coordination of the Lewis acid to the oxygen atom of the oxetane, which polarizes the carbon-oxygen bonds and facilitates nucleophilic attack or rearrangement.

The outcome of these transformations is highly dependent on the nature of the Lewis acid, the solvent, and the reaction temperature. Stronger Lewis acids tend to promote more extensive rearrangements, while milder ones may lead to selective ring-opening. The presence of the iodomethyl group also influences the reaction pathways, potentially participating in intramolecular reactions or directing the regioselectivity of nucleophilic attack.

Table 1: Representative Lewis Acid-Mediated Transformations of this compound Analogues

Lewis Acid Solvent Temperature (°C) Major Product(s) Observations
Boron trifluoride etherate (BF₃·OEt₂) Dichloromethane -78 to 0 Ring-opened products, rearranged spirocycles Complex mixture of products often observed.
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) Acetonitrile 0 to 25 Silylated ring-opened adducts Reaction proceeds under mild conditions.
Titanium tetrachloride (TiCl₄) Toluene -78 Halogenated ring-opened products High regioselectivity can be achieved.

Note: Data presented is based on general reactivity patterns of similar oxaspirocyclic systems due to limited specific data on this compound.

Stability under Various Reaction Conditions

The stability of this compound is a critical consideration for its synthesis, storage, and application in multi-step synthetic sequences. The compound is generally stable under neutral and basic conditions at moderate temperatures. However, its stability is compromised under acidic conditions, particularly in the presence of strong protic or Lewis acids, which can catalyze its decomposition or rearrangement.

The carbon-iodine bond in the iodomethyl group is also a point of potential instability. This bond can be susceptible to nucleophilic substitution or reduction under certain conditions. Furthermore, prolonged exposure to light and elevated temperatures can lead to gradual decomposition, likely involving the homolytic cleavage of the C-I bond. For long-term storage, it is advisable to keep the compound in a cool, dark environment under an inert atmosphere.

Reactivity of the Spirocyclic System

The unique spirocyclic architecture of this compound imparts distinct reactivity to the molecule, which is influenced by ring strain, the potential for transannular interactions, and the stereochemical constraints imposed by the spirocenter.

Ring Strain and its Influence on Reactivity

The 7-oxaspiro[3.5]nonane core possesses significant ring strain, primarily associated with the four-membered oxetane ring. This strain, arising from bond angle distortion from the ideal tetrahedral geometry, is a major driving force for the ring-opening reactions of the molecule. The relief of this strain energy provides a thermodynamic incentive for reactions that lead to the cleavage of the oxetane ring. This inherent strain makes the spirocycle more reactive than its acyclic or larger-ring counterparts.

Transannular Interactions

Transannular interactions, which are steric interactions between non-adjacent atoms across a ring, can play a role in the conformational preferences and reactivity of the spirocyclic system. In the 7-oxaspiro[3.5]nonane framework, interactions between the hydrogens on the cyclohexane ring and the substituents on the oxetane ring can influence the molecule's ground-state conformation and the transition states of its reactions. These interactions can affect the accessibility of the reactive centers and the stereochemical course of reactions.

Stereochemical Outcomes of Reactions on the Spirocenter

The spirocenter of this compound is a stereogenic center, and reactions involving this center or adjacent atoms can proceed with a degree of stereocontrol. The rigid conformation of the spirocyclic system can lead to diastereoselective transformations. For instance, nucleophilic attack on the oxetane ring can occur preferentially from one face of the molecule, dictated by the steric hindrance of the cyclohexane ring. The stereochemical outcome is a critical aspect of its synthetic utility, as it allows for the potential to generate products with defined three-dimensional structures.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-(iodomethyl)-7-oxaspiro[3.5]nonane, a combination of ¹H and ¹³C NMR experiments would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) would be influenced by the proximity of electronegative atoms (oxygen and iodine) and the rigid spirocyclic system. For instance, the protons of the iodomethyl group (CH₂I) would likely appear as a downfield signal due to the deshielding effect of the iodine atom. The protons on the carbon adjacent to the ether oxygen would also exhibit a downfield shift. Spin-spin coupling patterns (multiplicity) would reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of unique carbon atoms. The carbon of the iodomethyl group would be expected at a relatively upfield chemical shift compared to more electronegative halogen-substituted carbons. The spiro carbon and the carbons bonded to the ether oxygen would appear at downfield chemical shifts.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations over two and three bonds.

Predicted ¹H and ¹³C NMR Data: A definitive, experimentally verified NMR data table for this compound is not available in the surveyed literature. The following table represents predicted chemical shift ranges based on analogous structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂I3.1 - 3.45 - 15
CH-O3.5 - 4.070 - 80
Spiro C-40 - 50
Cyclobutane (B1203170) CH₂1.8 - 2.520 - 35
Cyclohexane (B81311) CH₂1.2 - 1.925 - 40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 266.12 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 266. The presence of iodine would be readily identifiable by its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₉H₁₅IO).

Fragmentation patterns would provide further structural confirmation. Common fragmentation pathways could include the loss of an iodine radical (·I), leading to a fragment at m/z 139, or cleavage of the spirocyclic system.

Expected Mass Spectrometry Fragments: Experimental mass spectral data for this compound is not readily available. The table below lists plausible fragments based on the compound's structure.

m/zProposed Fragment
266[C₉H₁₅IO]⁺ (Molecular Ion)
139[C₉H₁₅O]⁺ ([M-I]⁺)
127[I]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong C-O-C stretching vibration for the ether linkage would likely be observed in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons in the cyclobutane and cyclohexane rings would appear around 2850-3000 cm⁻¹. A C-I stretching band would be expected in the lower frequency region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Due to the non-polar nature of many of the bonds in the hydrocarbon backbone, the C-C stretching and CH₂ bending modes would likely produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies: Specific experimental IR and Raman data for this compound are not available. The following table provides expected frequency ranges for key functional groups.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Signal
C-H (sp³) stretch2850 - 3000Strong
C-O-C stretch1050 - 1150Weak to Medium
C-I stretch500 - 600Strong

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and the conformation of the spirocyclic system. This technique would also unambiguously establish the relative stereochemistry of the molecule. The resulting crystal structure would reveal the packing of the molecules in the solid state.

As of the latest literature search, a crystal structure for this compound has not been reported.

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity

The structure of this compound contains stereocenters, meaning it can exist as enantiomers and potentially diastereomers. Chiral analysis techniques are therefore crucial for determining the enantiomeric and diastereomeric purity of a sample.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase would be the primary methods for separating and quantifying the enantiomers. The choice of the chiral stationary phase and the mobile/carrier phase would need to be optimized to achieve baseline separation of the enantiomeric peaks.

Polarimetry: Optical rotation measurement using a polarimeter could be used to determine the net rotation of plane-polarized light by a solution of the compound. While this would indicate if a sample is chiral and enantiomerically enriched, it would not provide the enantiomeric excess without a known value for the specific rotation of the pure enantiomer.

There is no specific information available in the reviewed literature regarding the chiral separation or analysis of this compound.

Computational and Theoretical Studies on 6 Iodomethyl 7 Oxaspiro 3.5 Nonane

Molecular Geometry and Conformation Analysis

The first step in the computational analysis of 6-(iodomethyl)-7-oxaspiro[3.5]nonane involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, typically using methods like Density Functional Theory (DFT). Such calculations would explore the potential energy surface of the molecule to identify its global and local energy minima, which correspond to its stable conformers.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d) level of theory)

Parameter Atom Pair/Triplet/Quartet Calculated Value
Bond Lengths (Å)
C-O (oxetane) 1.45
C-C (oxetane) 1.54
C-C (spiro center) 1.56
C-C (cyclohexane) 1.53
C-CH₂I 1.52
C-I 2.14
Bond Angles (°)
C-O-C (oxetane) 91.5
O-C-C (oxetane) 88.5
C-C-C (oxetane) 90.0
C-C-C (cyclohexane) 111.5
C-C-CH₂I 110.8
Dihedral Angles (°)

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

Electronic Structure and Bonding Properties

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Quantum chemical calculations can provide detailed insights into the distribution of electrons within the molecule. Key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

The presence of the electronegative oxygen and iodine atoms is expected to create a significant dipole moment. Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, revealing the polar nature of the C-O and C-I bonds. The large, polarizable iodine atom is also expected to play a significant role in the molecule's electronic properties and intermolecular interactions. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.2 eV
HOMO-LUMO Gap 6.3 eV
Dipole Moment 2.5 D
Partial Atomic Charges
Oxygen -0.60 e
Iodine -0.15 e
Carbon (bonded to I) +0.05 e

Note: The data in this table is hypothetical and based on general principles for similar organic molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could involve the ring-opening of the strained oxetane (B1205548), nucleophilic substitution at the iodomethyl group, or reactions involving the cyclohexane (B81311) ring.

For instance, the acid-catalyzed ring-opening of the oxetane could be modeled to determine the reaction pathway and activation energies. nih.govjoaquinbarroso.com Computational methods can identify the structures of transition states and intermediates, providing a detailed picture of how the reaction proceeds. Similarly, the mechanism of nucleophilic substitution of the iodide could be explored, comparing, for example, the energetic barriers for Sₙ1 and Sₙ2 pathways. These studies are critical for predicting the chemical behavior of the compound and for designing synthetic routes.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. For this compound, key spectroscopic data that can be calculated include NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. slideshare.netresearchgate.net These predictions, when compared to experimental spectra, can help in the definitive assignment of all signals. The calculations would account for the complex electronic environment of each nucleus arising from the strained rings and the presence of electronegative atoms. Similarly, the calculation of vibrational frequencies can aid in the interpretation of the infrared (IR) spectrum, allowing for the assignment of specific peaks to the stretching and bending modes of the molecule's functional groups.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom/Group Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
Spiro Carbon 85.0 -
-CH₂- (oxetane) 75.0 4.5 - 4.7
-CH- (oxetane) 40.0 3.0 - 3.2
-CH₂I 8.0 3.1 - 3.3

| -CH₂- (cyclohexane) | 25.0 - 35.0 | 1.4 - 1.8 |

Note: The data in this table is hypothetical and illustrates the expected ranges for chemical shifts in such a molecule.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. While often used for biological activity, QSAR can also be applied to predict physicochemical properties. frontiersin.org For this compound, QSAR methodologies could be used to predict properties like solubility, lipophilicity (logP), and boiling point based on a set of calculated molecular descriptors.

These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). rsc.org By developing a QSAR model from a training set of related compounds with known properties, the physicochemical properties of this compound could be estimated without the need for experimental measurements. This approach is particularly useful in the early stages of chemical research for screening and prioritizing compounds with desired properties.

Table 4: Selected Physicochemical Descriptors for QSAR Analysis of this compound

Descriptor Type Descriptor Name Hypothetical Value
Electronic Dipole Moment 2.5 D
HOMO Energy -6.5 eV
Steric Molecular Volume 150 ų
Molar Refractivity 55 cm³/mol
Topological Wiener Index 550

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.8 |

Note: The data in this table is hypothetical and represents typical descriptors used in QSAR studies.

Advanced Synthetic Applications of 6 Iodomethyl 7 Oxaspiro 3.5 Nonane

Utilization as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the iodomethyl group, coupled with the ring strain of the oxetane (B1205548) moiety, makes 6-(iodomethyl)-7-oxaspiro[3.5]nonane a potent building block for the synthesis of intricate molecules, including natural products and their analogues. Spirocyclic ethers are prevalent motifs in a variety of bioactive natural products, and the ability to introduce this specific spiro[3.5]nonane system is of considerable interest. nih.govabo.fi

The primary role of the iodomethyl group is to serve as an electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functionalities. For instance, it can react with carbon nucleophiles (organocuprates, enolates), nitrogen nucleophiles (amines, azides), oxygen nucleophiles (alcohols, carboxylates), and sulfur nucleophiles (thiols).

A key synthetic strategy would involve the initial coupling of the spirocyclic moiety via the iodomethyl group, followed by a subsequent ring-opening of the oxetane. The strained oxetane ring can be opened under either acidic or basic conditions with various nucleophiles, leading to the formation of a 1,3-diol derivative. acs.org This sequence of reactions allows for the stereocontrolled introduction of multiple functional groups and the extension of carbon chains, which is a cornerstone of complex molecule synthesis.

Table 1: Potential Nucleophilic Substitution and Ring-Opening Reactions

Reactant/Nucleophile Reaction Type Product Type Potential Application
Grignard Reagents (R-MgX) Nucleophilic Substitution Alkylated spiro-oxetane Carbon chain extension
Sodium Azide (NaN₃) Nucleophilic Substitution Azidomethyl-spiro-oxetane Precursor for amines, heterocycles
Acetylide Anions (RC≡C⁻) Nucleophilic Substitution Alkynyl-spiro-oxetane Introduction of alkyne functionality
H₂O / H⁺ Oxetane Ring Opening Spirocyclic 1,3-diol Diol-containing scaffolds
R-NH₂ Oxetane Ring Opening Amino-alcohol derivative Synthesis of amino-polyols

Precursor for Advanced Materials Development (e.g., Organic Electronics)

The unique structural and electronic properties of spirocyclic compounds have made them attractive targets for materials science, particularly in the field of organic electronics. Spiro-configured molecules can lead to materials with high thermal and morphological stability, which is crucial for the longevity of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While direct applications of this compound in this field are not yet reported, its potential as a monomer for polymerization is noteworthy. The iodomethyl group can be converted into other polymerizable functionalities, such as a vinyl or an acrylic group. Subsequently, the oxetane ring can undergo cationic ring-opening polymerization to yield polyethers with spirocyclic units appended to the polymer backbone. radtech.org These spirocyclic side chains could disrupt intermolecular packing, potentially leading to amorphous materials with high glass transition temperatures and improved solubility.

Furthermore, the polarity imparted by the ether linkage in the polymer backbone could be beneficial for applications in solid polymer electrolytes for battery technologies.

Role in the Synthesis of Chiral Auxiliaries and Ligands

The development of new chiral ligands is a continuous pursuit in asymmetric catalysis. Spirocyclic structures are particularly advantageous for ligand design because their rigid conformation can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. dicp.ac.cn

Although this compound is achiral, it can serve as a precursor for the synthesis of chiral ligands. For example, enantioselective opening of the oxetane ring, or derivatization with chiral nucleophiles at the iodomethyl position, could introduce chirality. The resulting chiral spirocyclic alcohols or amines could then be further elaborated into bidentate or tridentate ligands, such as phosphine-oxazoline or bis(oxazoline) type ligands.

The synthesis of novel chiral spirocyclic ligands derived from this scaffold could find applications in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. dicp.ac.cn

Development of Novel Synthetic Reagents and Catalysts

Beyond its role as a building block, this compound could be a precursor for novel reagents and organocatalysts. The iodomethyl group can be transformed into a variety of functional groups that are active in catalysis.

For instance, conversion of the iodide to a phosphonium (B103445) salt would yield a reagent suitable for Wittig-type reactions, allowing for the introduction of the spiro-oxetanylmethylidene group into various molecules. Alternatively, oxidation of the iodide could lead to hypervalent iodine reagents, which are powerful and selective oxidizing agents in modern organic synthesis.

Furthermore, the spirocyclic framework could be functionalized to create novel organocatalysts. For example, introduction of a primary or secondary amine, followed by further derivatization, could lead to the development of new catalysts for asymmetric aldol (B89426) or Michael reactions. The rigidity of the spirocyclic backbone could play a crucial role in the stereochemical outcome of these transformations.

Table 2: Potential Transformations into Reagents and Catalysts

Target Molecule Type Transformation from this compound Potential Application
Phosphonium Salt Reaction with Triphenylphosphine (B44618) Wittig Reagent
Hypervalent Iodine Reagent Oxidation (e.g., with m-CPBA) Oxidizing Agent
Chiral Organocatalyst Conversion to chiral amine/thiourea Asymmetric Catalysis
Phase-Transfer Catalyst Quaternization of a derived amine Catalysis of biphasic reactions

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing spirocyclic compounds exist, the development of more efficient and environmentally benign routes remains a critical goal. nih.govchemistryjournals.net Future research in the synthesis of 6-(iodomethyl)-7-oxaspiro[3.5]nonane and related structures should focus on the principles of green chemistry. numberanalytics.com This includes minimizing waste, reducing energy consumption, and utilizing renewable resources. numberanalytics.com

Key areas for investigation include:

Catalytic Methods: Exploring novel catalytic systems, including transition metal catalysis and organocatalysis, could lead to more efficient and selective syntheses. nih.govresearchgate.net For instance, developing catalytic Paternò-Büchi reactions could provide a direct route to the oxetane (B1205548) core. bohrium.com

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, particularly for potentially energetic reactions involving strained rings.

Bio-catalysis: Employing enzymes or whole-cell systems for key transformations could provide highly selective and sustainable synthetic pathways, operating under mild conditions.

Renewable Feedstocks: Investigating the synthesis of spirocyclic precursors from biomass-derived starting materials would align with the goals of sustainable chemistry. chemistryjournals.net

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Research Focus
Advanced Catalysis High efficiency, selectivity, and atom economy. mdpi.comnih.govDevelopment of novel organocatalysts or transition metal complexes tailored for spirocyclization.
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reaction conditions in continuous flow systems for key synthetic steps.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.netScreening and engineering of enzymes for the stereoselective synthesis of the spiro-oxetane core.
Electrosynthesis Avoidance of harsh chemical oxidants/reductants, potential for novel reactivity. rsc.orgDevelopment of electrochemical methods for cyclization or functionalization.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by two key features: the strained oxetane ring and the iodomethyl group. The four-membered oxetane ring is prone to ring-opening reactions with various nucleophiles, a reactivity that is central to its utility in synthesis. acs.org Future research should systematically explore these reactivity patterns.

Potential areas of exploration include:

Ring-Opening Reactions: A comprehensive study of ring-opening reactions with a wide array of nucleophiles (e.g., organometallics, amines, thiols, azides) would provide access to a diverse range of functionalized cyclohexylmethanols.

Rearrangements: Investigating Lewis or Brønsted acid-catalyzed rearrangements of the spiro-oxetane system could lead to the formation of novel carbocyclic and heterocyclic scaffolds.

Radical Reactions: The carbon-iodine bond can be a precursor for radical generation. Exploring radical cyclizations or intermolecular reactions initiated at the iodomethyl group could yield complex molecular architectures.

Metal-Mediated Transformations: The iodomethyl group is amenable to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents.

Reactive Site Reaction Type Potential Outcome
Oxetane Ring Nucleophilic Ring-OpeningFunctionalized cyclohexylmethanols
Oxetane Ring Acid-Catalyzed RearrangementNovel spirocyclic or fused ring systems
Iodomethyl Group Radical CyclizationPolycyclic structures
Iodomethyl Group Cross-Coupling ReactionsIntroduction of aryl, alkynyl, or vinyl groups

Integration into Advanced Organic Synthesis Strategies

The three-dimensional and rigid nature of spirocyclic frameworks is highly desirable in fields like medicinal chemistry and materials science. mdpi.commdpi.com this compound can serve as a valuable building block for constructing more complex molecules. researchgate.net

Future directions for its application include:

Fragment-Based Drug Discovery: The spiro-oxetane motif can act as a non-classical bioisostere for other common groups in drug molecules, such as gem-dimethyl or carbonyl groups, potentially improving physicochemical properties like solubility and metabolic stability. nih.govacs.org Research into incorporating this fragment into biologically active scaffolds is a promising avenue.

Synthesis of Natural Products: The unique stereochemistry and functionality of this compound could be exploited in the total synthesis of complex natural products containing spirocyclic motifs.

Diversity-Oriented Synthesis: Using the dual reactivity of the oxetane ring and the iodomethyl group, combinatorial libraries of novel spirocyclic compounds can be generated for high-throughput screening.

Theoretical Insights into Spirocyclic Strain and Reactivity

Computational chemistry provides powerful tools to understand and predict the behavior of molecules. acs.org For this compound, theoretical studies can offer profound insights into its structure, stability, and reactivity, guiding future experimental work.

Key areas for theoretical investigation:

Strain Energy Calculation: Quantifying the ring strain of the 7-oxaspiro[3.5]nonane system compared to other spirocycles can help rationalize its reactivity.

Conformational Analysis: Understanding the preferred conformations of the cyclohexane (B81311) and oxetane rings and the rotational barrier of the iodomethyl group is crucial for stereoselective synthesis design.

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT), the mechanisms and activation barriers for various potential reactions (e.g., ring-opening, rearrangements) can be calculated, allowing for the prediction of reaction outcomes and the design of more efficient catalysts.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis can predict the regioselectivity of nucleophilic attack on the oxetane ring and other potential reactions.

Computational Method Parameter/Insight Implication for Experimental Work
DFT Calculations Ring Strain EnergyRationalization of observed reactivity.
Conformational Search Stable Geometries, Bond AnglesPrediction of stereochemical outcomes.
Transition State Theory Reaction Mechanisms, Activation BarriersOptimization of reaction conditions and catalyst selection.
FMO Analysis LUMO/HOMO Energies and ShapesPrediction of regioselectivity in reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 6-(iodomethyl)-7-oxaspiro[3.5]nonane, and how do reaction conditions optimize yield?

  • Methodological Answer : Synthesis of spirocyclic compounds often involves palladium-catalyzed hydrogenation or protection/deprotection strategies. For example, tert-butyl groups are used to protect reactive sites during intermediate synthesis, followed by deprotection under acidic conditions . Reaction solvents like ethanol and catalysts (e.g., 10% Pd/C) are critical for reducing side reactions and improving yield . Optimizing temperature (e.g., room temperature for stability) and reaction time (1–3 hours) minimizes degradation of iodine-containing intermediates .

Q. Which spectroscopic and computational techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the spirocyclic core and iodomethyl substitution, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight . Density Functional Theory (DFT) calculations compare experimental NMR chemical shifts with computed values to resolve conformational ambiguities . X-ray crystallography may be used if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its iodine content and potential reactivity, store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C . Use explosion-proof equipment and avoid oxidizing agents (e.g., peroxides) to prevent combustion . Conduct reactions in fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles. Spill kits with inert adsorbents (e.g., vermiculite) should be readily available .

Advanced Research Questions

Q. How can structural contradictions in biological activity between this compound derivatives be systematically resolved?

  • Methodological Answer : Comparative molecular docking studies (e.g., using AutoDock Vina) identify key interactions with targets like sigma receptors (S1R/S2R). For instance, amide-functionalized derivatives may form hydrogen bonds with Glu172 in S1R, enhancing affinity . In vitro functional assays (e.g., calcium flux) and in vivo pain models (e.g., mechanical allodynia in mice) validate antagonism profiles . Mutagenesis studies further pinpoint residues critical for activity discrepancies .

Q. What computational approaches predict the binding affinity and selectivity of this compound analogs for sigma receptors?

  • Methodological Answer : Molecular Dynamics (MD) simulations (e.g., GROMACS) assess ligand-receptor stability over time, while Quantum Mechanical (QM) calculations (e.g., Gaussian) evaluate electronic properties influencing binding . Quantitative Structure-Activity Relationship (QSAR) models trained on Ki values from radioligand binding assays (e.g., using [³H]DTG) prioritize substitutions (e.g., halogen vs. alkyl groups) for S1R/S2R selectivity .

Q. How does the spirocyclic architecture of this compound impact its pharmacokinetic (PK) profile compared to linear analogs?

  • Methodological Answer : Conformational rigidity from the spiro ring reduces metabolic degradation by cytochrome P450 enzymes, enhancing plasma half-life. In vivo PK studies in rodents (e.g., intravenous/oral administration) measure bioavailability (AUC) and clearance rates. Parallel Artificial Membrane Permeability Assays (PAMPA) predict blood-brain barrier penetration, critical for CNS-targeted derivatives .

Q. What in vitro and in vivo models are optimal for evaluating the therapeutic potential of this compound derivatives?

  • Methodological Answer :

  • In vitro: Radioligand displacement assays (e.g., ³H-Pentazocine for S1R affinity) and cell-based cytotoxicity screens (e.g., MTT assay in neuroblastoma lines) .
  • In vivo: Chronic constriction injury (CCI) models in mice assess antiallodynic effects (e.g., von Frey filaments for mechanical hypersensitivity) . Co-administration with S1R agonists (e.g., PRE-084) confirms target engagement .

Data Analysis and Interpretation

Q. How should researchers address variability in synthetic yields of this compound across batches?

  • Methodological Answer : Statistical Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity) using response surface methodology (RSM). High-Throughput Screening (HTS) automates condition optimization (e.g., varying iodine equivalents). Batch-to-batch impurities are characterized via Liquid Chromatography-Mass Spectrometry (LC-MS) and addressed with recrystallization (e.g., using ethyl acetate/hexane) .

Q. What strategies differentiate artifact signals from genuine biological activity in high-throughput screens of spirocyclic compounds?

  • Methodological Answer : Counter-screening against off-target receptors (e.g., opioid, NMDA) and orthogonal assays (e.g., fluorescence polarization vs. SPR) confirm specificity. Artifact detection includes testing compounds in cell-free systems (e.g., S1R membrane preparations) and using negative controls (e.g., scrambled analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.